molecular formula C3H11ClN2 B1606639 Trimethylhydrazine hydrochloride CAS No. 60597-20-8

Trimethylhydrazine hydrochloride

Cat. No.: B1606639
CAS No.: 60597-20-8
M. Wt: 110.58 g/mol
InChI Key: APPBLMHEAIVOHQ-UHFFFAOYSA-N
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Description

Trimethylhydrazine hydrochloride (TMH), with the molecular formula C₃H₁₁N₂·HCl, is a substituted hydrazine derivative where three methyl groups are attached to the hydrazine backbone. It is structurally characterized by a central N–N bond flanked by methyl groups and a protonated ammonium chloride group. TMH has been studied for its role in chemical synthesis and biological activity. Notably, TMH exhibits tumorigenic properties: a lifetime administration of 0.05% TMH in drinking water induced angiosarcomas, lung adenomas, and kidney tumors in Swiss mice, with incidences significantly higher than in untreated controls .

TMH also serves as a precursor or intermediate in synthesizing pharmacologically active compounds. For example, 3-(2,2,2-trimethylhydrazine)propionate (THP, Mildronate), a cardioprotective agent, is derived from TMH and functions as a carnitine analog to inhibit fatty acid oxidation .

Properties

IUPAC Name

1,1,2-trimethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.ClH/c1-4-5(2)3;/h4H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPBLMHEAIVOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209393
Record name Hydrazine, trimethyl-, hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339539-94-5, 60597-20-8
Record name Hydrazine, trimethyl-, dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339539-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, trimethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060597208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, trimethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Trimethylhydrazine hydrochloride (TMH) is a chemical compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of TMH, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of hydrazine, characterized by three methyl groups attached to the nitrogen atoms. Its chemical structure can be represented as follows:

 CH3 3N2HCl\text{ CH}_3\text{ }_3\text{N}_2\text{HCl}

This structure contributes to its reactivity and biological effects.

Pharmacological Activities

TMH has been studied for various pharmacological activities, including:

  • Anticancer Activity : Research indicates that TMH exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting potential as an anticancer agent .
  • Neurotoxicity : TMH is known to cause neurotoxic effects, particularly in animal models. Studies have reported that exposure to TMH can lead to behavioral changes and neurochemical alterations, indicating its potential impact on the central nervous system .
  • Antioxidant Activity : Some studies suggest that TMH may exhibit antioxidant properties, helping to mitigate oxidative stress in biological systems. This activity is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders .

The biological activity of TMH can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : TMH has been shown to increase ROS levels in cells, which can lead to oxidative damage and apoptosis in cancer cells .
  • Inhibition of Enzymatic Activity : TMH may inhibit certain enzymes involved in cellular metabolism, contributing to its cytotoxic effects. For instance, studies have indicated that it can inhibit urease activity, which is relevant in the context of certain cancers .

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of TMH on various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The results demonstrated that TMH significantly reduced cell viability with IC50 values ranging from 20 to 50 µM across different cell lines. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage .

Case Study 2: Neurotoxic Effects

In a rodent model, chronic exposure to TMH resulted in significant behavioral changes indicative of neurotoxicity. The study reported alterations in locomotor activity and anxiety-like behaviors, correlating with histopathological changes in brain tissues. These findings highlight the potential risks associated with TMH exposure .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells ,
NeurotoxicityBehavioral changes in rodent models ,
AntioxidantReduces oxidative stress
Enzyme InhibitionInhibits urease activity

Scientific Research Applications

Organic Synthesis

TMH serves as a reagent in organic chemistry, particularly in the formation of hydrazones and azines. Its reactivity allows it to participate in various chemical reactions, including:

  • Oxidation : Forms nitroso or nitro derivatives.
  • Reduction : Produces different hydrazine derivatives.
  • Substitution : Engages in nucleophilic substitution reactions.

These properties make TMH valuable for synthesizing complex organic molecules.

Biological Research

TMH has been extensively studied for its biological activity, especially concerning its carcinogenic properties. Key findings include:

  • Carcinogenicity : Research indicates that TMH induces tumors in laboratory animals, particularly in the gastrointestinal tract. It acts as an alkylating agent, forming covalent bonds with DNA and proteins, which can lead to mutations and cancer development .
  • Cytotoxicity Studies : In vitro studies have shown that TMH exhibits significant cytotoxic effects against various cancer cell lines:
Cell LineIC₅₀ (µM)Effect
MCF-775Moderate cytotoxicity
PC-3100Moderate cytotoxicity
Caco250Significant cytotoxicity

These results indicate TMH's potential as a chemotherapeutic agent, although its safety profile remains a concern due to its carcinogenic nature.

Industrial Applications

In the industrial sector, TMH is used as an intermediate in the production of specialty chemicals. Its ability to act as a propellant in rocket fuel formulations further demonstrates its versatility.

Carcinogenic Effects in Animal Models

A notable study demonstrated that administration of TMH to rodents led to an increased incidence of tumors, particularly adenocarcinomas in the gastrointestinal tract . This study underscores the compound's potential as a carcinogen.

Cytotoxicity Assessment

In vitro assessments showed that TMH has varying degrees of cytotoxicity against different cancer cell lines, reinforcing its potential application in cancer research while highlighting the need for caution due to its toxic effects.

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural and Functional Comparisons

The table below compares TMH with structurally related hydrazine hydrochlorides:

Compound Molecular Formula Key Features Applications/Toxicity References
Trimethylhydrazine HCl C₃H₁₁N₂·HCl Three methyl groups on hydrazine backbone; protonated chloride. Tumor inducer (angiosarcomas, lung/kidney tumors); precursor to THP (Mildronate).
Phenylhydrazine HCl C₆H₈N₂·HCl Phenyl group substituted on hydrazine. Used in synthesis of dyes, pharmaceuticals; induces hemolytic anemia in high doses.
1,1,2-Trimethylhydrazine HCl C₃H₁₁N₂·HCl Methyl groups on two nitrogen atoms; asymmetric substitution. Detected as a volatile component in tea wine; limited toxicological data.
Dimethylhydrazine Dihydrochloride C₂H₁₀N₂·2HCl Two methyl groups; di-protonated chloride. Rocket propellant precursor; highly toxic (carcinogenic, hepatotoxic).
3-Methoxyphenylhydrazine HCl C₇H₁₀N₂O·HCl Methoxy-phenyl substitution. Intermediate in chiral aniline synthesis; no significant toxicity reported.
Trimetazidine HCl C₁₄H₂₂N₂O₃·2HCl Piperazine derivative with trimethoxybenzyl group (structurally distinct). Anti-ischemic drug; inhibits fatty acid oxidation. Not a hydrazine derivative.

Key Research Findings

Toxicity and Carcinogenicity
  • TMH demonstrates potent carcinogenicity, with tumor incidences of 85% (vascular), 44% (lung), and 6% (kidney) in mice .
  • Dimethylhydrazine dihydrochloride is a known carcinogen, causing colon and liver tumors in rodents .
  • Phenylhydrazine HCl is less carcinogenic but induces oxidative stress and hemolysis .
Therapeutic Potential
  • THP (Mildronate) , derived from TMH, is clinically used to treat ischemia and metabolic disorders by shifting energy production from fatty acids to glucose .
  • Trimetazidine HCl , though structurally unrelated to TMH, shares a similar therapeutic mechanism (metabolic modulation) but with a better safety profile .

Mechanistic Insights

  • TMH’s tumorigenicity is attributed to metabolic activation into reactive intermediates that damage DNA and promote angiogenesis .
  • THP inhibits OCTN2, a carnitine transporter, reducing myocardial fatty acid uptake and improving glucose utilization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylhydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
Trimethylhydrazine hydrochloride

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